molecular formula C17H16F3N3O3 B2731880 (4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1797128-46-1

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2731880
CAS No.: 1797128-46-1
M. Wt: 367.328
InChI Key: HXTHNTSMOFHFRJ-UHFFFAOYSA-N
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Description

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic compound with the molecular formula C17H16F3N3O3 and a molecular weight of 367.328 g/mol This compound features a pyridazin-3-yloxy group attached to a piperidin-1-yl moiety, which is further connected to a 4-(trifluoromethoxy)phenyl group

Preparation Methods

The synthesis of (4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can be achieved through a series of organic reactions involving the formation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets, such as enzymes and receptors.

    Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can be compared with other similar compounds, such as:

    1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea: This compound is a potent soluble epoxide hydrolase inhibitor used in research for modulating inflammation and protecting against hypertension.

    2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A selective cyclooxygenase-2 inhibitor with significant pharmacological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-pyridazin-3-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)16(24)23-10-7-13(8-11-23)25-15-2-1-9-21-22-15/h1-6,9,13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTHNTSMOFHFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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